Cas no 1017035-94-7 (1-(4-bromo-2-methylphenyl)piperidin-2-one)

1-(4-bromo-2-methylphenyl)piperidin-2-one 化学的及び物理的性質
名前と識別子
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- 2-Piperidinone, 1-(4-bromo-2-methylphenyl)-
- 1-(4-bromo-2-methylphenyl)piperidin-2-one
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- MDL: MFCD04037059
- インチ: 1S/C12H14BrNO/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3
- InChIKey: SKVKKSPQUJLHQW-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(Br)C=C2C)CCCCC1=O
1-(4-bromo-2-methylphenyl)piperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329723-5.0g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 5.0g |
$2110.0 | 2023-02-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419703-50mg |
1-(4-Bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 95% | 50mg |
¥14320 | 2023-02-27 | |
Enamine | EN300-329723-0.05g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 0.05g |
$348.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419703-500mg |
1-(4-Bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 95% | 500mg |
¥16351 | 2023-02-27 | |
Ambeed | A1095947-5g |
1-(4-Bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 95% | 5g |
$1280.0 | 2024-04-26 | |
Enamine | EN300-329723-5g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 5g |
$1199.0 | 2023-09-04 | ||
Enamine | EN300-329723-0.5g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 0.5g |
$397.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038612-5g |
1-(4-Bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 95% | 5g |
¥8785.0 | 2023-02-27 | |
Enamine | EN300-329723-0.25g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 0.25g |
$381.0 | 2023-09-04 | ||
Enamine | EN300-329723-1.0g |
1-(4-bromo-2-methylphenyl)piperidin-2-one |
1017035-94-7 | 1g |
$0.0 | 2023-06-07 |
1-(4-bromo-2-methylphenyl)piperidin-2-one 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
1-(4-bromo-2-methylphenyl)piperidin-2-oneに関する追加情報
Introduction to 1-(4-bromo-2-methylphenyl)piperidin-2-one (CAS No. 1017035-94-7)
1-(4-bromo-2-methylphenyl)piperidin-2-one, identified by the chemical abstracts service number 1017035-94-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of a brominated aromatic ring and a piperidine scaffold suggests a high degree of versatility, making it a valuable scaffold for medicinal chemists exploring new pharmacophores.
The molecular structure of 1-(4-bromo-2-methylphenyl)piperidin-2-one consists of a piperidine ring substituted at the 2-position with a carbonyl group, while the aromatic component is a brominated toluene derivative. This specific arrangement imparts unique electronic and steric properties that can be exploited in drug design. The bromine atom, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine-based compounds. Piperidines are known for their ability to modulate various biological targets, including enzymes and receptors involved in central nervous system (CNS) disorders, inflammation, and cancer. The incorporation of a brominated aromatic moiety into the piperidine core enhances the compound's interaction with biological targets, potentially leading to improved binding affinity and selectivity.
One of the most compelling aspects of 1-(4-bromo-2-methylphenyl)piperidin-2-one is its potential as a building block for drug discovery. The compound's structural features allow for modifications at multiple positions, enabling the exploration of diverse chemical space. This flexibility is particularly valuable in hit-to-lead optimization, where small structural changes can significantly alter biological activity. Researchers have leveraged similar scaffolds to develop inhibitors targeting kinases, GPCRs, and other therapeutic targets.
Recent studies have highlighted the importance of 1-(4-bromo-2-methylphenyl)piperidin-2-one in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways and potentially treat associated disorders. The brominated aromatic ring in 1-(4-bromo-2-methylphenyl)piperidin-2-one provides a scaffold for hydrogen bonding interactions with key residues in kinase active sites, enhancing binding affinity.
The synthesis of 1-(4-bromo-2-methylphenyl)piperidin-2-one involves multi-step organic transformations that highlight its synthetic accessibility. The process typically begins with the bromination of toluene at the 4-position, followed by Friedel-Crafts alkylation to introduce the methyl group at the 2-position. Subsequent functionalization with an amide group at the 2-position of the piperidine ring yields the desired product. This synthetic route underscores the compound's feasibility for large-scale production and further derivatization.
The pharmacokinetic properties of 1-(4-bromo-2-methylphenyl)piperidin-2-one are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its clinical success. Preliminary studies suggest that this compound exhibits favorable solubility characteristics, which could enhance oral bioavailability. Additionally, its stability under physiological conditions makes it a promising candidate for further development.
In conclusion,1-(4-bromo-2-methylphenyl)piperidin-2-one (CAS No. 1017035-94-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a valuable asset for researchers exploring new therapeutic interventions. As our understanding of biological targets continues to evolve,1-(4-bromo-2-methylphenyl)piperidin-2-one will likely play an increasingly important role in shaping the future of medicinal chemistry.
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